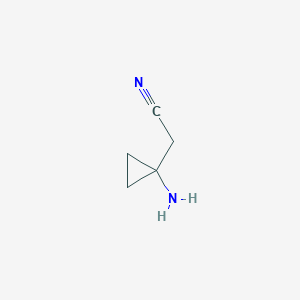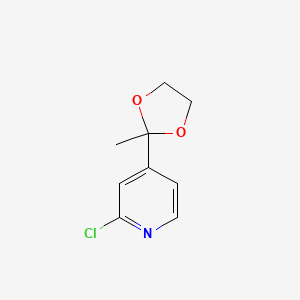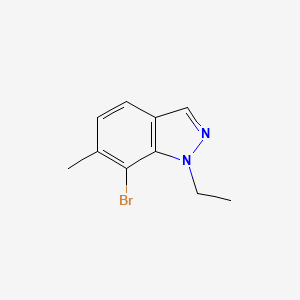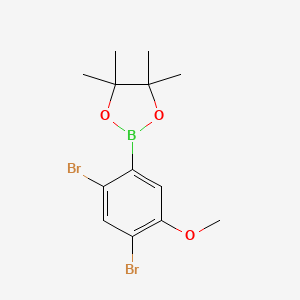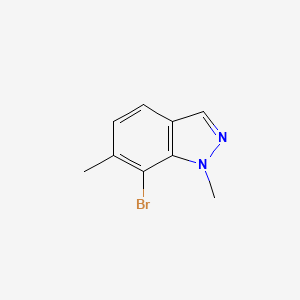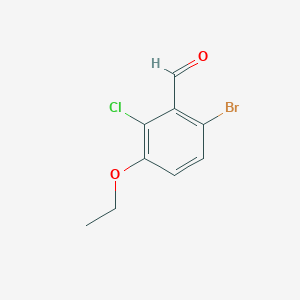
6-Bromo-2-chloro-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-ethoxybenzaldehyde is a chemical compound with a molecular formula of C9H8BrClO2. It is a novel building block for research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and ethoxy functional groups, along with an aldehyde group . The molecular weight of this compound is 263.51 g/mol.Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-ethoxybenzaldehyde has been used in various scientific research applications, including the synthesis of various compounds, such as pharmaceuticals, agricultural chemicals, and fragrances. It has also been used in the synthesis of organic intermediates and other compounds. Additionally, this compound has been used in the synthesis of fluorescent dyes and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-ethoxybenzaldehyde is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic addition-elimination mechanism, in which the bromoacetyl chloride reacts with the benzaldehyde to form a bromoacetyl intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have some antioxidant and anti-inflammatory properties. Additionally, it has been suggested that this compound may have some antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Bromo-2-chloro-3-ethoxybenzaldehyde in lab experiments include its low cost, its availability, and its relatively low toxicity. Additionally, it is a colorless, crystalline solid with a pungent odor, making it easy to handle and store. The main limitation of using this compound in lab experiments is its instability, as it can decompose in air or light.
Zukünftige Richtungen
For research on 6-Bromo-2-chloro-3-ethoxybenzaldehyde include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, agricultural chemicals, fragrances, and other compounds. Additionally, further research could be conducted on its mechanism of action, as well as its stability and storage requirements. Additionally, further research could be conducted into the synthesis of this compound, as well as its potential applications in fluorescent dyes and organic synthesis. Finally, further research could be conducted into the potential toxicity of this compound, as well as its potential environmental impacts.
Synthesemethoden
6-Bromo-2-chloro-3-ethoxybenzaldehyde can be synthesized from benzaldehyde and bromoacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane. The reaction proceeds in two steps: first, the benzaldehyde is reacted with bromoacetyl chloride to form the intermediate this compound; then, the intermediate is hydrolyzed to form the desired product.
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBLOBMDXDHVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



